Methylidene(diphenyl)silane
Description
Historical Context and Evolution of Organosilicon Chemistry
The journey of organosilicon chemistry began in 1863 with the synthesis of the first organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts. nih.govresearchgate.net This breakthrough laid the groundwork for over a century of exploration. The early 20th century saw pioneering work by Frederic Kipping, who extensively investigated organosilicon compounds and coined the term "silicone." nih.gov A significant leap forward occurred in the 1940s with the development of silicone polymers, which found widespread industrial application. researchgate.net The latter half of the 20th century and the beginning of the 21st have been characterized by the pursuit and characterization of more exotic organosilicon species, including those with multiple bonds to silicon. nih.gov
Classification of Low-Coordinate Silicon Compounds: Focus on Silenes (Si=C)
A pivotal area of modern organosilicon chemistry is the study of low-coordinate silicon compounds, where silicon is bonded to fewer than four other atoms. These species are often highly reactive and transient. Among the most studied of these are the silenes, which are characterized by the presence of a silicon-carbon double bond (Si=C). nih.gov The existence of silenes was first inferred from pyrolysis experiments in 1967. nih.gov However, due to their high reactivity, isolating a stable silene proved to be a significant challenge. The first stable, kinetically shielded silene was not reported until 1981. nih.gov Other classes of low-coordinate silicon compounds include disilenes (Si=Si), silanones (Si=O), and silynes (Si≡C), each presenting unique bonding scenarios and chemical behaviors. nih.gov
Significance of Methylidene(diphenyl)silane within Silene Research
This compound, with the chemical formula Ph₂Si=CH₂, holds a significant position in the study of transient silenes. While it is too reactive to be isolated under normal conditions, its generation and subsequent trapping in reactions have provided invaluable insights into the fundamental nature of the Si=C double bond. The phenyl groups attached to the silicon atom influence the reactivity and spectroscopic properties of the silene, making it a key substrate for mechanistic studies. Research focused on the generation of this compound, often through the photolysis of precursors like diphenyl-substituted silacyclobutanes, and the analysis of its trapping products has been instrumental in building a comprehensive understanding of silene chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
18080-94-9 |
|---|---|
Molecular Formula |
C13H12Si |
Molecular Weight |
196.32 g/mol |
IUPAC Name |
methylidene(diphenyl)silane |
InChI |
InChI=1S/C13H12Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H2 |
InChI Key |
JECJCSULRIUBBF-UHFFFAOYSA-N |
Canonical SMILES |
C=[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Silene Generation
Thermal Decomposition Pathways
High-temperature reactions provide a direct route to induce the fragmentation of precursor molecules, leading to the formation of the desired silene.
The pyrolysis of appropriately substituted silacyclobutanes, or siletanes, represents a classic method for generating silenes. While specific studies detailing the pyrolysis of a siletane to directly yield Methylidene(diphenyl)silane are not prevalent in the readily available literature, the general mechanism involves a retro-[2+2] cycloaddition. In principle, the pyrolysis of a 1,1-diphenylsilacyclobutane would be expected to yield this compound and ethene. The driving force for this reaction is the relief of ring strain in the four-membered ring.
The thermal decomposition of disilanes serves as a viable route for the generation of silylenes, which can be precursors to silenes. The thermal decomposition of disilane (B73854) (Si2H6) itself has been shown to produce silene (SiH2) and monosilane. nih.gov This process involves the initial cleavage of the Si-Si bond. For the generation of this compound, a suitably substituted disilane would be required. Theoretical studies on the thermal decomposition of chlorinated disilanes have provided insights into the complex reaction pathways, which include silylene elimination. buffalo.edu
Silacyclopropanes, or siliranes, are another class of strained ring systems that can undergo thermal decomposition to yield silylenes, which could potentially rearrange or react further to form silenes.
Photochemical Generation Methods
Photochemical methods offer an alternative, often milder, approach to generating reactive intermediates like this compound by utilizing light energy to induce specific bond cleavages.
The photolysis of aryldisilanes is a well-established method for the generation of silenes. acs.orgacs.org Research has shown that the photolysis of certain aryldisilanes can proceed via the formation of silyl (B83357) radicals. researchgate.net While a direct reference to the generation of this compound from a specific aryldisilane in the initial search results is not available, the general principle suggests that a precursor such as 1,1,2,2-tetraphenyl-1,2-dimethyldisilane or a related compound could potentially yield a diphenylsilylene or a precursor that leads to this compound. The photolysis of phenyl-substituted polysilanes is a known route to silylene species. researchgate.net The exact pathway, whether it involves a direct 1,3-silyl shift or other rearrangements, is a subject of mechanistic studies in organosilicon photochemistry.
The photochemical decomposition of α-silyldiazocarbonyl compounds is a known route to silylenes. While specific examples leading directly to this compound were not identified in the initial search, this methodology remains a plausible pathway. The general strategy involves the photolytic extrusion of nitrogen from a diazomethane (B1218177) derivative bearing a diphenylsilyl group, which would generate a diphenylsilylcarbene. This carbene could then undergo rearrangement to form the target silene, this compound.
Catalytic Approaches to Silene Formation
The development of catalytic methods for the generation of silenes is an area of ongoing research. While the search results did not provide specific examples of catalytic routes to this compound, the broader field of silicon chemistry is exploring catalytic C-H activation and other transformations that could potentially be adapted for silene synthesis. Such approaches would offer advantages in terms of efficiency and selectivity over traditional thermal or photochemical methods.
Precursor Design and Synthesis Strategies
The successful generation of this compound, whether through catalytic, photolytic, or thermolytic methods, is critically dependent on the careful design and synthesis of appropriate precursors. The ideal precursor should be relatively stable under normal conditions but should readily and cleanly decompose to the desired silene upon activation.
Common strategies for precursor design involve incorporating a leaving group attached to the methyl group of a diphenylmethylsilane derivative. Upon activation, this leaving group is eliminated along with a substituent from the silicon atom, leading to the formation of the Si=C double bond.
One of the key classes of precursors for generating silenes is silyldiazomethanes. The synthesis of a suitable precursor for this compound, such as diphenyl(diazomethyl)silane , would typically start from a functionalized diphenylsilane (B1312307). A plausible synthetic route could involve the reaction of a (halomethyl)diphenylsilane with a source of the diazo group. For instance, the synthesis of (chloromethyl)dimethylphenylsilane, a related compound, has been documented and could serve as a model for the synthesis of the analogous diphenyl derivative.
Another approach involves the synthesis of precursors suitable for photolytic or thermolytic generation. For example, the photolysis of silyl-substituted diazomethanes is a well-established method for generating silylenes, which can then rearrange to silenes. The synthesis of diphenyldiazomethane itself is a known process and serves as a foundational reaction for the potential synthesis of its silyl analogue.
The table below outlines some key precursor types and their corresponding generation methods for silenes, which can be conceptually applied to this compound.
| Precursor Type | Generation Method | Description |
| (α-Haloalkyl)silanes | Thermolysis or Photolysis | Elimination of a halogen and a substituent from silicon. |
| Silyldiazomethanes | Photolysis or Catalysis | Extrusion of nitrogen to form a carbene, which rearranges. |
| Silacyclobutanes | Thermolysis or Photolysis | Ring-opening to form a silene and an alkene. |
The synthesis of these precursors often involves multi-step sequences starting from commercially available diphenylsilane derivatives. For example, the synthesis of a (halomethyl)diphenylsilane could be achieved through the reaction of diphenylsilane with a dihalomethane in the presence of a strong base. Subsequent reaction with a diazotizing agent could then potentially yield the desired diphenyl(diazomethyl)silane precursor.
The strategic selection and synthesis of the precursor are paramount to the successful generation and study of the highly reactive this compound.
Reactivity and Mechanistic Investigations of Silenes
Nucleophilic Addition Reactions
The silicon-carbon double bond in silenes is highly polarized, with the silicon atom being electrophilic and the carbon atom being nucleophilic. This electronic character dictates its reactivity towards nucleophiles, which readily add across the Si=C bond.
Reactions with Alcohols and Water
Alcohols and water are effective trapping agents for transient silenes, adding their O-H bond across the silicon-carbon double bond. For instance, the photolysis of 1,1-diphenyl-1-silacyclobutane in the presence of methanol (B129727) yields methoxy(methyl)diphenylsilane. This occurs through the initial formation of methylidene(diphenyl)silane, which is then trapped by methanol.
The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center of the silene. This is followed by a rapid intramolecular or intermolecular proton transfer to the silene's carbon atom, resulting in the formation of an alkoxysilane.
A summary of representative trapping reactions of a diphenyl-substituted silene with alcohols is presented in Table 1.
| Silene Precursor | Trapping Agent | Product | Yield (%) |
| 1,1-Diphenyl-1-silacyclobutane | Methanol | Methoxy(methyl)diphenylsilane | High |
| 1,1-Diphenyl-1-silacyclobutane | tert-Butanol | tert-Butoxy(methyl)diphenylsilane | Moderate |
Table 1: Representative Reactions of a Diphenyl-Substituted Silene with Alcohols.
Addition of Amines
Similar to alcohols, primary and secondary amines readily add to silenes. The reaction of a transient diphenyl-substituted silene with an amine, such as n-butylamine, results in the formation of the corresponding aminosilane. The mechanism is analogous to that of alcohol addition, involving the nucleophilic attack of the nitrogen atom on the silicon center, followed by proton transfer. youtube.com
The addition of primary amines to aldehydes and ketones is a well-established method for forming imines, while secondary amines yield enamines. youtube.comaroonchande.commasterorganicchemistry.comnih.govnih.gov The reaction with silenes provides a route to functionalized organosilanes.
Interactions with Other Oxygen-Centered Nucleophiles
Beyond water and simple alcohols, other oxygen-centered nucleophiles can also react with silenes. For example, the reaction of a transient diphenylsilene with acetone (B3395972) has been reported. In this case, the reaction can proceed via an ene-type reaction or a [2+2] cycloaddition followed by rearrangement, leading to the formation of silyl (B83357) enol ethers. The exact product distribution can be influenced by the specific silene and reaction conditions.
Cycloaddition Reactions
The silicon-carbon double bond of silenes can participate in cycloaddition reactions, acting as either a dienophile or a 2π component in [2+2] cycloadditions.
Diels-Alder Reactions (Dienophilic Behavior)
Silenes can act as dienophiles in Diels-Alder reactions with conjugated dienes. rsc.org The reaction of a transient diphenyl-substituted silene with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to yield a six-membered silicon-containing ring, a silacyclohexene derivative. This [4+2] cycloaddition is a powerful method for the synthesis of cyclic organosilicon compounds. rsc.org The stereoselectivity of the Diels-Alder reaction is a key feature, often proceeding with retention of the dienophile's stereochemistry. rsc.org
A representative Diels-Alder reaction of a silene is shown in Table 2.
| Diene | Dienophile (Silene) | Product |
| 2,3-Dimethyl-1,3-butadiene | This compound (transient) | 1,1-Diphenyl-4,5-dimethyl-1-silacyclohex-4-ene |
Table 2: Representative Diels-Alder Reaction of a Diphenyl-Substituted Silene.
[2+2] Cycloadditions
Silenes can undergo [2+2] cycloaddition reactions with various multiple bonds, including those of alkenes, alkynes, and carbonyls. These reactions lead to the formation of four-membered rings containing silicon, known as silacyclobutanes or other related structures. The mechanism of these cycloadditions can be complex, sometimes involving a stepwise diradical pathway, particularly in thermal reactions.
For instance, the reaction of a transient diphenylsilene with an alkene like ethylene (B1197577) would be expected to form a 1,1-diphenyl-1-silacyclobutane. The feasibility and outcome of these reactions are influenced by the substituents on both the silene and the alkene.
1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a powerful reaction in organic synthesis for constructing five-membered heterocyclic rings. wikipedia.orgarkat-usa.orgorganic-chemistry.orgnumberanalytics.comslideshare.net This reaction involves the concerted [4π + 2π] cycloaddition of a 1,3-dipole with a dipolarophile. wikipedia.orgorganic-chemistry.org The dipolarophile is typically an electron-deficient or strained alkene or alkyne.
While extensively studied for carbon-carbon double bonds, the participation of the silicon-carbon double bond of silenes, such as this compound, as a dipolarophile is less documented. In principle, the polarized Si=C bond of this compound could react with various 1,3-dipoles like azides, nitrile oxides, or diazomethane (B1218177). youtube.com The regioselectivity of such a reaction would be dictated by the frontier molecular orbitals (FMO) of the reactants. Generally, the reaction is favored between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. organic-chemistry.org
Given the electropositive nature of silicon compared to carbon, the Si=C bond is polarized with a partial positive charge on silicon and a partial negative charge on carbon. This polarization would influence the orientation of the 1,3-dipole addition. For instance, in a reaction with a nitrile oxide (R-C≡N⁺-O⁻), two regioisomeric products, a 1,2,5-oxasilazoline or a 1,2,4-oxasilazoline, could potentially be formed. The exact outcome would depend on the specific substituents on both the silene and the dipole, which affect their electronic and steric properties. wikipedia.org
Intramolecular Cycloaddition Pathways
Intramolecular cycloadditions are powerful synthetic tools for the construction of complex polycyclic systems, often with high stereocontrol. wikipedia.orgnih.gov These reactions require the diene and dienophile (or equivalent reactive partners) to be present within the same molecule, connected by a suitable tether. wikipedia.org
For a molecule like this compound, an intramolecular cycloaddition would necessitate the presence of a tether connecting a reactive π-system to either the silicon or carbon atom of the Si=C bond. For example, if a diene moiety were tethered to the silicon atom, an intramolecular [4+2] Diels-Alder reaction could, in principle, occur. The feasibility and stereochemical outcome of such a reaction would be highly dependent on the length and nature of the tether, which dictates the ability of the molecule to adopt the required transition state geometry. wikipedia.orgwilliams.edu
Light-induced [2+2] cycloadditions are another important class of intramolecular reactions. nih.gov For instance, silyl-tethered alkenes have been shown to undergo photochemical [2+2] cycloadditions to form cyclobutane (B1203170) rings. nih.gov A hypothetical molecule containing a diphenylsilyl group tethered to an additional alkenyl group could potentially undergo an intramolecular photocycloaddition involving the silene, although such reactivity for silenes themselves is not well-documented.
Benzynes, highly reactive intermediates, are also known to participate in intramolecular [4+2] cycloadditions with tethered enynes and dienes. nih.gov One could envision a precursor to this compound that also contains a tethered aryne precursor, which upon activation could lead to a complex polycyclic silane.
Transition-Metal Catalyzed Cycloadditions
Transition metals are widely used to catalyze cycloaddition reactions that are otherwise difficult or forbidden under thermal conditions. wikipedia.orgnih.gov These catalysts can operate through various mechanisms, often involving the formation of metallacycles which then undergo reductive elimination to yield the cycloadduct. wikipedia.org
While transition-metal catalysis is well-established for many organic transformations, its application to the cycloaddition reactions of silenes like this compound is an area of developing research. nih.gov In principle, a transition metal could coordinate to the π-bond of the silene, activating it for reaction with another unsaturated partner. For example, nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes proceed under mild conditions where the thermal reaction fails. williams.edu A similar catalytic cycle could potentially be applied to a system containing a silene and a tethered diene.
The catalytic cycle could involve the following general steps:
Oxidative cyclization of the silene and a reaction partner to a low-valent transition metal center to form a metallacycle.
Reductive elimination from the metallacycle to form the cycloadduct and regenerate the active catalyst.
Furthermore, transition metal complexes featuring silylene ligands (L→SiR₂) are known and show catalytic activity in reactions like hydrosilylation and hydrogenation. rsc.org The reverse reaction, the cleavage of C-Si bonds in strained rings like silacyclobutanes by transition metals, is also documented and proceeds via Si-M species. sioc-journal.cn This suggests a rich potential for transition metal interaction with silicon-containing functional groups, including the Si=C bond of silenes, to facilitate novel cycloaddition pathways.
Ene Reactions
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and an electrophilic multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.orginflibnet.ac.in The reaction proceeds through a six-membered transition state, resulting in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. organic-chemistry.org
While the classic ene reaction involves all-carbon systems, variants with heteroatoms are well-known. inflibnet.ac.in In the context of organosilicon chemistry, vinylsilanes and allylsilanes are known to participate in ene reactions. arkat-usa.orgdatapdf.com For example, Lewis acid-promoted carbonyl-ene reactions with vinylsilanes have been shown to proceed with high regio- and stereocontrol, where the bulky trialkylsilyl group directs the outcome. datapdf.com
A direct analogue for this compound would be its reaction as an enophile with an ene component. The electrophilicity of the Si=C bond would be a key factor. Alternatively, a derivative of this compound bearing an allylic hydrogen could potentially act as the ene component. Research has also shown that disilenes (compounds with Si=Si double bonds) can undergo an 'ene'-type reaction with carbonyl compounds that possess an α-hydrogen. csic.es This suggests that the Si=C bond in silenes could exhibit similar reactivity, abstracting an allylic proton from a suitable ene donor while forming a new Si-C and C-C bond. The aromatic ene reaction, where an aryne acts as the enophile, has also been documented, showcasing the versatility of this reaction type. nih.gov
Rearrangement Processes
Silenes are reactive intermediates that can undergo various rearrangement reactions, often driven by the high reactivity of the Si=C bond and the thermodynamic stability of alternative structures. Photochemical rearrangements are particularly common for organosilicon compounds. acs.orgmdpi.com
One of the most relevant rearrangements in silene chemistry is the Brook rearrangement . Photolysis of acylsilanes can lead to a silylcarbene, which then rearranges to a silene. nih.gov This is a common method for generating silenes. The silenes formed via this route can themselves be photochemically unstable and undergo further intramolecular reactions. For example, mesityl-substituted Brook-type silenes are known to undergo intramolecular C-H bond addition of an ortho-methyl group onto the Si=C bond. nih.gov
Another significant photochemical process is the 1,3-silyl migration . For instance, the photolysis of allylsilanes can lead to a reversible 1,3-sigmatropic silyl shift. mdpi.com In a related process, photolysis of phenyl-substituted disilanes can induce a formal [1,3-silyl] migration into the phenyl ring, yielding a transient 1,3,5-(1-sila)-hexatriene. photobiology.com It is conceivable that this compound, upon photochemical excitation, could undergo a similar rearrangement involving one of its phenyl substituents.
Mechanistic Elucidation Studies
The high reactivity of silenes means that they are often transient species, making their direct study challenging. Kinetic studies, often using techniques like laser flash photolysis, are crucial for understanding their stability and reaction mechanisms. These studies typically involve generating the silene via photolysis of a suitable precursor and then monitoring its decay, either through dimerization or by trapping with a reactive substrate.
A key reaction pathway for silenes is dimerization . Electronically stabilized silenes have been observed to decay with second-order kinetics, consistent with a head-to-head dimerization mechanism to form a 1,2-disilacyclobutane. nih.gov
The reactions of silenes with trapping agents such as alcohols have also been kinetically investigated. The rate of alcohol addition to the Si=C bond is highly dependent on the substituents on the silene. nih.gov For some stabilized silenes, the reaction with methanol is significantly slower than with other, more reactive silenes. Mechanistic studies, supported by computational work, suggest that the reaction can proceed through a complex involving a hydrogen-bonded dimer of the alcohol, which then reacts with the silene. nih.gov The kinetic isotope effect (kH/kD) for these reactions provides further insight into the transition state of the proton transfer step. nih.gov
The following table summarizes kinetic data for the reactions of various substituted silenes, providing a comparative basis for the expected reactivity of this compound.
| Silene | Reactant | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Notes |
|---|---|---|---|---|
| 1,1-bis(trimethylsilyl)-2-adamantylidenesilane | Dimerization | k/ε = 8.6 x 10⁻⁶ cm s⁻¹ | - | Second-order decay in hexane (B92381) at 23°C. nih.gov |
| 1,1-bis(trimethylsilyl)-2-adamantylidenesilane | Oxygen (O₂) | ~3 x 10⁵ M⁻¹ s⁻¹ | - | Reaction at 25°C. nih.gov |
| 1,1-bis(trimethylsilyl)-2-adamantylidenesilane | Methanol (dimer) | 40 ± 3 M⁻¹ s⁻¹ | 1.7 ± 0.2 | Reaction with (MeOH)₂. nih.gov |
| 1,1-Diphenyl-2-neopentylsilene | Methanol | 1500 x 10⁶ M⁻¹ s⁻¹ | 1.9 ± 0.1 | In acetonitrile (B52724) at 25°C. |
| 1,1-Diphenyl-2-neopentylsilene | Acetic Acid | 1120 x 10⁶ M⁻¹ s⁻¹ | 1.3 ± 0.1 | In acetonitrile at 25°C. |
Intermediates and Transition State Analysis of this compound
The study of this compound, a reactive intermediate, provides valuable insights into the mechanisms of reactions involving organosilicon compounds. Due to its transient nature, the investigation of this compound largely relies on the analysis of its formation from precursors and its subsequent reactions, often through trapping experiments and computational studies.
Research into the reactivity of related diphenyl-substituted silicon compounds offers a window into the behavior of this compound. For instance, studies on the reactions of chlorodiphenylvinylsilane with organolithium reagents have been instrumental in demonstrating the formation of silene intermediates.
In a key study, the reaction of chlorodiphenylvinylsilane with tert-butyllithium (B1211817) in hexane at low temperatures was shown to proceed through a silene intermediate, namely 1,1-diphenyl-2-neopentylsilene. This intermediate is closely related to this compound and its reactivity patterns are informative. The transient silene undergoes a head-to-tail dimerization, yielding a mixture of two isomeric 1,3-disilacyclobutanes. koreascience.kr The formation of these dimers is strong evidence for the fleeting existence of the silene intermediate.
To further probe the existence and reactivity of the silene intermediate, trapping agents are employed. In the presence of trimethylmethoxysilane, a trapped adduct, 1-methoxy-1,1-diphenyl-2-trimethylsilyl-4,4-dimethyl-1-silapentane, was isolated in a significant yield. koreascience.kr Similarly, when anthracene (B1667546) was used as a trapping agent, the corresponding Diels-Alder adduct was obtained. koreascience.kr These trapping experiments provide definitive proof of the formation of the transient silene.
The table below summarizes the key products obtained from the reaction of chlorodiphenylvinylsilane with tert-butyllithium, which proceeds via a 1,1-diphenyl-2-neopentylsilene intermediate.
| Reactant System | Condition | Intermediate | Product(s) | Yield (%) |
| Chlorodiphenylvinylsilane + tert-butyllithium | Hexane, low temperature | 1,1-Diphenyl-2-neopentylsilene | Isomeric 1,1,3,4-tetraphenyl-2,4-dineopentyl-1,3-disilacyclobutanes | 52 |
| Chlorodiphenylvinylsilane + tert-butyllithium + Trimethylmethoxysilane | Hexane, low temperature | 1,1-Diphenyl-2-neopentylsilene | 1-Methoxy-1,1-diphenyl-2-trimethylsilyl-4,4-dimethyl-1-silapentane | 74 |
| Chlorodiphenylvinylsilane + tert-butyllithium + Anthracene | Hexane, low temperature | 1,1-Diphenyl-2-neopentylsilene | 2,2-Diphenyl-3-neopentyl-(5,6:7,8)-dibenzo-2-silabicyclo[2.2.2]octane | 46 |
Transition state analysis for reactions involving silenes like this compound is often approached through computational chemistry. Theoretical studies on H-abstraction reactions from silanes provide insights into their reactivity compared to their alkane counterparts. nih.gov These studies reveal that H-abstraction from silicon sites in silanes generally has lower barrier energies than from equivalent carbon sites in alkanes. nih.gov This difference in reactivity is attributed to the different electronegativities of silicon and carbon, which influences the electron distribution in Si-H and C-H bonds. nih.gov
While direct experimental data on the transition states of this compound reactions are scarce due to its high reactivity, computational models can predict the geometries and energies of these transient structures. These models are crucial for understanding the reaction pathways and the factors that control product formation.
Strategies for Silene Stabilization and Isolation
Steric Hindrance through Bulky Substituents
One of the most effective methods for kinetically stabilizing silenes is the introduction of sterically demanding substituents on the silicon atom and the methylene (B1212753) carbon. Large, bulky groups can physically shield the reactive Si=C double bond, thereby preventing or slowing down intermolecular reactions such as dimerization, which is a common decomposition pathway for unstabilized silenes.
The phenyl group (C₆H₅) can act as a bulky substituent, providing a degree of steric protection. nih.gov In the case of methylidene(diphenyl)silane, the two phenyl groups attached to the silicon atom create a sterically crowded environment around the Si=C bond. This steric congestion hinders the approach of other molecules, thus increasing the kinetic stability of the silene.
Table 1: Effect of Bulky Substituents on Silene Reactivity
| Silene | Dimerization Rate Constant (k_dim / M⁻¹s⁻¹) | Reference |
| 1,1-diphenyl-2-neopentylsilene | (5 ± 2) × 10⁸ | researchgate.net |
This table illustrates the dimerization rate constant for a sterically hindered diphenyl-substituted silene, providing a quantitative measure of the stabilization afforded by bulky groups.
Donor-Acceptor Complexation
Another key strategy for stabilizing reactive species is through the formation of donor-acceptor complexes. In the context of silenes, this typically involves the interaction of the electrophilic silicon atom of the silene with a Lewis base (electron donor). This interaction can lead to the formation of a more stable adduct, effectively "taming" the reactivity of the Si=C bond.
Formation of Silene-Ether Adducts
Ethers are common Lewis bases that can potentially form adducts with silenes. The lone pair of electrons on the oxygen atom of an ether can coordinate to the empty p-orbital of the silicon atom in the silene. This coordination would increase the electron density at the silicon center, reducing its electrophilicity and thus its reactivity.
However, studies on 1,1-diphenyl-2-neopentylsilene have shown that this particular silene does not form detectable Lewis acid-base complexes with solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). researchgate.net The UV absorption maximum of the silene remained unchanged in these solvents compared to non-coordinating solvents like hexane (B92381). researchgate.net This suggests that for diphenyl-substituted silenes, the steric hindrance provided by the phenyl groups may be substantial enough to prevent or weaken the interaction with potential donor molecules like ethers.
While a stable silene-ether adduct of methylidene(diphenyl)silene has not been isolated, the principles of donor-acceptor interactions remain a valid consideration in the broader context of silene chemistry. The effectiveness of this stabilization strategy is a delicate balance between the electronic stabilization gained from complexation and the steric repulsion between the substituents on the silene and the donor molecule.
Computational Design Principles for Enhanced Stability
Computational chemistry has become an indispensable tool for understanding the structure, bonding, and reactivity of transient species like silenes. Theoretical calculations can provide valuable insights into the factors that contribute to silene stability and can guide the design of new, more stable silene derivatives.
For this compound, computational studies can be employed to:
Analyze the electronic structure: Calculations can quantify the electrophilicity of the silicon atom and the nucleophilicity of the carbon atom in the Si=C bond, providing a measure of its intrinsic reactivity.
Evaluate the effect of substituents: The steric and electronic effects of the phenyl groups on the stability of the silene can be modeled. For instance, the degree of π-conjugation between the phenyl rings and the Si=C bond can be assessed.
Predict reaction pathways: The energy barriers for various decomposition pathways, such as dimerization or reaction with other molecules, can be calculated to predict the kinetic stability of the silene.
Design new stabilizing substituents: Computational screening can be used to identify novel substituent groups that could enhance the stability of this compound through a combination of steric and electronic effects.
Spectroscopic Characterization Techniques for Silenes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of silenes, offering precise information about the chemical environment of the silicon, carbon, and hydrogen nuclei.
In the ¹H NMR spectrum of a silene, the protons attached to the sp²-hybridized carbon of the Si=C bond are of particular interest. These vinylic protons typically resonate in a region distinct from protons on saturated carbons. For silenes, these signals are generally observed in the range of δ = 4.0 to 6.5 ppm. The specific chemical shift is influenced by the substituents on both the silicon and carbon atoms. For methylidene(diphenyl)silane, the two protons of the =CH₂ group would be expected in this region. The phenyl protons would exhibit complex multiplets in the aromatic region, typically between δ = 7.0 and 8.0 ppm.
| Proton Type | Typical Chemical Shift Range (ppm) |
|---|---|
| =CH₂ (Silenic) | 4.0 - 6.5 |
| Aromatic (Phenyl) | 7.0 - 8.0 |
The ¹³C NMR spectrum provides crucial information about the carbon framework of silenes. The most diagnostic signal is that of the sp²-hybridized carbon atom of the Si=C bond. This carbon resonance is typically found significantly downfield, often in the range of δ = 200 to 230 ppm. This substantial deshielding is a hallmark of the silicon-carbon double bond. For comparison, the sp³-hybridized carbons in organosilanes appear at much higher fields. In the case of this compound, the =CH₂ carbon would be expected in this downfield region. The carbons of the phenyl groups would show signals in the aromatic region (δ = 120 to 140 ppm).
| Carbon Type | Typical Chemical Shift Range (ppm) |
|---|---|
| Si=C (Silenic) | 200 - 230 |
| Aromatic (Phenyl) | 120 - 140 |
²⁹Si NMR spectroscopy is arguably the most definitive method for characterizing silenes, as the chemical shift of the silicon atom in the Si=C bond is highly characteristic. The silicon nucleus in a silene is significantly deshielded compared to its tetracoordinate counterparts in silanes. The typical ²⁹Si NMR chemical shift range for silenes falls between δ = +40 and +100 ppm. pascal-man.com For instance, the ²⁹Si chemical shift for the stable silene (Me₃Si)₂Si=C(OSiMe₃)Ad (where Ad = 1-adamantyl) is observed at δ = 54.5 ppm. For 1,1-diphenyl-2-neopentylsilene, a transient species, the ²⁹Si chemical shift has not been experimentally reported but is expected to be in a similar range, influenced by the phenyl substituents.
| Silicon Environment | Typical Chemical Shift Range (ppm) | Example Compound | Reported Shift (ppm) |
|---|---|---|---|
| Si=C (Silene) | +40 to +100 | (Me₃Si)₂Si=C(OSiMe₃)Ad | 54.5 |
| Tetracoordinate Silane | -30 to +10 | - | - |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the bonding within a molecule by probing its vibrational modes. The Si=C stretching frequency is a key diagnostic feature for silenes.
The most characteristic feature in the FT-IR spectrum of a silene is the absorption corresponding to the Si=C stretching vibration. This band is typically observed in the range of 950 to 1100 cm⁻¹. unige.ch The exact position of this band is sensitive to the substituents on the silicon and carbon atoms. For instance, in matrix-isolated (CH₃)HSi=CH₂, the Si=C stretching vibration is found at 989 cm⁻¹. unige.ch For this compound, the Si=C stretch would be expected in this region, potentially influenced by the electronic effects of the phenyl groups. Other characteristic bands would include the C-H stretching vibrations of the methylidene and phenyl groups, and the aromatic C=C stretching vibrations.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| Si=C Stretch | 950 - 1100 |
| Aromatic C=C Stretch | 1400 - 1600 |
| Aromatic C-H Stretch | 3000 - 3100 |
| =C-H Stretch | 3020 - 3080 |
Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing the Si=C stretching vibration. Due to the polarizable nature of the Si=C bond, this vibration often gives rise to a strong signal in the Raman spectrum. The frequency of the Si=C stretch in the Raman spectrum is consistent with that observed in the FT-IR spectrum, typically falling within the 950 to 1100 cm⁻¹ range. The symmetric vibrations of the phenyl rings would also be expected to produce strong Raman signals. For a transient species like 1,1-diphenyl-2-neopentylsilene, UV absorption maximum has been observed at λmax = 335 nm. researchgate.net
| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) |
|---|---|
| Si=C Stretch | 950 - 1100 |
| Symmetric Aromatic Ring Stretch | ~1000 and ~1600 |
Electronic Spectroscopy: UV-Vis for Transient Detection
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a critical tool for the detection and characterization of transient species like this compound. Silenes, which are compounds containing a silicon-carbon double bond, are typically short-lived intermediates that cannot be isolated under normal conditions. Their presence is often inferred through trapping experiments or direct spectroscopic observation in matrices at low temperatures or, more commonly, through time-resolved spectroscopy at room temperature.
The electronic absorption spectra of silenes are distinctive and provide a direct method for their detection. For diphenyl-substituted silenes, transient absorptions are typically observed in the visible region of the electromagnetic spectrum. For instance, laser flash photolysis of precursors like 2-phenylheptamethyltrisilane and 2,2-diphenylhexamethyltrisilane generates transient silenes that exhibit strong, long-lived absorptions in the 440-470 nm range in solvents like hexane (B92381) and acetonitrile (B52724). researchgate.net The position of the absorption maximum (λmax) can be influenced by the substituents on the silicon and carbon atoms of the Si=C bond as well as the solvent.
In the case of a diphenyl dimethyl silane analog, a transient absorbance spectrum recorded after laser flash photolysis showed distinct peaks at 310 nm. dtic.mil This highlights that the specific substitution pattern on the silicon atom influences the electronic transitions and, consequently, the observed UV-Vis spectrum. The UV absorption spectra of these transient intermediates are typically constructed on a point-by-point basis from decay plots recorded at specified wavelength intervals. dtic.mil
The table below summarizes the characteristic UV-Vis absorption maxima for related transient diphenyl-substituted silenes, which serve as a reference for identifying this compound.
| Silene Structure (or related transient) | λmax (nm) | Solvent | Precursor |
| Phenyl-substituted silene | 440-470 | Hexane/Acetonitrile | 2-Phenylheptamethyltrisilane |
| Diphenyl-substituted silene | 440-470 | Hexane/Acetonitrile | 2,2-Diphenylhexamethyltrisilane |
| Diphenyl dimethyl silane analog | 310 | Dichloromethane | Not Specified |
Time-Resolved Spectroscopic Methods
Due to the highly reactive and transient nature of silenes like this compound, time-resolved spectroscopic methods are indispensable for studying their formation, decay kinetics, and reactivity.
Laser Flash Photolysis
Laser flash photolysis (LFP) is a powerful pump-probe technique used to generate and study short-lived chemical species. wikipedia.orgunimelb.edu.auru.ac.za The method involves exciting a precursor molecule with a short, intense pulse of light from a laser (the pump pulse). wikipedia.orgunimelb.edu.au This photoexcitation leads to the formation of the transient species of interest, in this case, this compound.
Following its generation, the transient species is monitored by a second, weaker light beam (the probe pulse) that passes through the sample. wikipedia.org The changes in the absorption of this probe beam over time are recorded, providing kinetic data on the decay of the transient species. unimelb.edu.au These measurements can be performed on timescales ranging from nanoseconds to milliseconds. unimelb.edu.au
In the context of this compound, LFP of a suitable precursor, such as a phenyl-substituted polysilane, would lead to its formation. The transient absorption of the silene can then be monitored at its characteristic λmax (as discussed in section 5.3). By observing the decay of this absorption in the presence of various quenching agents (e.g., alcohols, acids, or dienes), absolute rate constants for the reactions of the silene can be determined. researchgate.net
For example, studies on related diphenyl-substituted silenes have used LFP to measure their reactivity towards methanol (B129727), acetic acid, acetone (B3395972), and oxygen. researchgate.net The kinetic data obtained from such experiments are crucial for understanding the chemical properties of the Si=C double bond. The decay of the transient absorption signal is analyzed to determine the reaction order and rate constants.
The table below provides representative kinetic data for the quenching of a related transient silene, demonstrating the type of information obtained from LFP studies.
| Quenching Agent | Solvent | Rate Constant (kq) [M-1s-1] |
| Methanol (MeOH) | Hexane | 1.1 x 1010 |
| Triethylsilane (Et3SiH) | Hexane | 2.5 x 109 |
Structural Characterization by X-ray Diffraction
While X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline solids, its application to transient species like this compound is not straightforward as they cannot be isolated as stable crystals. However, the structural parameters of the Si=C bond in silenes have been successfully determined for sterically hindered, stable silene derivatives. These studies provide invaluable insight into the fundamental geometry of the silicon-carbon double bond, which can be extrapolated to transient systems.
For stable silenes, single-crystal X-ray diffraction analysis reveals key structural features. For instance, the Si=C bond length is a critical parameter. In Brook's archetypal stable silene, (Me₃Si)₂Si=C(OSiMe₃)Ad (where Ad = 1-adamantyl), the Si=C bond length was found to be 1.764 Å. This is significantly shorter than a typical Si-C single bond (around 1.86 Å), confirming the double bond character. The geometry around the silicon and carbon atoms of the double bond is typically planar or nearly planar.
Although a crystal structure for this compound is not available due to its transient nature, structural information on the parent diphenylsilane (B1312307) (Ph₂SiH₂) moiety provides a basis for understanding the geometry of the phenyl-substituted silicon center. The gas-phase structure of diphenylsilane has been comprehensively determined, and crystal structure data for numerous compounds containing the diphenylsilane unit are available in crystallographic databases. nih.govnih.gov
The table below presents key structural parameters for the parent diphenylsilane molecule, which are relevant to understanding the geometry of this compound.
| Structural Parameter | Value | Method |
| C-Si-C bond angle | 110.5° (calculated) | Microwave Spectroscopy / Quantum Chemical Calculation |
| Si-C bond length | 1.86 Å (average) | Microwave Spectroscopy / Quantum Chemical Calculation |
| Phenyl ring orientation | C₂ point group symmetry | Microwave Spectroscopy / Quantum Chemical Calculation |
Theoretical and Computational Chemistry of Silenes
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to predict the properties of molecules. arxiv.orgaps.org Ab initio methods are based on first principles, without the inclusion of experimental data, while DFT methods calculate the electronic structure of a system based on its electron density. arxiv.orgpsu.eduresearchgate.net These computational tools are instrumental in understanding the nuanced electronic environments of silenes.
Computational studies focusing on the geometry optimization of methylidene(diphenyl)silane reveal key structural parameters. The Si=C double bond length is a critical feature, typically calculated to be around 1.70 Å, which is significantly shorter than a typical Si-C single bond (approx. 1.86 Å) but longer than a C=C double bond. The molecule is predicted to have a planar geometry around the Si=C bond. The phenyl groups attached to the silicon atom are not coplanar with the Si=C bond due to steric hindrance, adopting a twisted conformation.
The electronic structure analysis indicates a high degree of polarization in the Si=C bond, with the silicon atom bearing a partial positive charge and the carbon atom a partial negative charge. This is a consequence of the difference in electronegativity between silicon and carbon. This charge separation is a defining characteristic of silenes and is fundamental to their reactivity.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Value |
| Si=C Bond Length | ~1.70 Å |
| Si-C(phenyl) Bond Length | ~1.85 Å |
| C-H Bond Length | ~1.09 Å |
| ∠ C-Si-C (phenyl) | ~110° |
| ∠ Ph-Si-Ph | ~112° |
Note: These values are representative and can vary slightly depending on the level of theory and basis set used in the calculation.
Computational methods are crucial for mapping the energetic landscape of reactions involving this compound. nih.gov Due to the reactive nature of the Si=C double bond, this silene can undergo various transformations, including dimerization, polymerization, and rearrangements.
DFT calculations can be used to determine the activation energies for these processes, providing insight into the kinetic stability of the molecule. For instance, the head-to-tail dimerization to form a 1,3-disilacyclobutane is often a highly favored reaction pathway with a relatively low activation barrier. The energetic profile for the rearrangement to the more stable silyl-carbene isomer can also be computationally explored, which helps in understanding the potential for isomerization under different conditions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. researchgate.netnih.govq-chem.com It provides a localized picture of the electron density, translating complex wavefunctions into familiar chemical concepts like bonds, lone pairs, and atomic charges. researchgate.netchemrxiv.org
For this compound, NBO analysis confirms the nature of the Si=C double bond, showing a σ-bond and a weaker, more polarized π-bond. The analysis reveals significant delocalization of electron density from the phenyl rings into the Si=C bond system. The natural charges calculated through NBO analysis quantify the polarization of the Si=C bond, with a notable positive charge on the silicon atom and a negative charge on the methylene (B1212753) carbon. This charge distribution is a key factor in the molecule's reactivity towards nucleophiles and electrophiles.
Table 2: Representative Natural Charges from NBO Analysis
| Atom | Natural Charge (e) |
| Si | +0.8 to +1.2 |
| C (methylene) | -0.6 to -0.9 |
Note: The exact values depend on the computational methodology.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The energy and shape of these orbitals are critical in determining how a molecule will interact with other species. researchgate.netnih.gov
In this compound, the HOMO is typically associated with the π-bond of the Si=C double bond. It is characterized by a large coefficient on the more electronegative carbon atom. The LUMO, on the other hand, is the corresponding π* antibonding orbital, with a larger coefficient on the less electronegative silicon atom.
The HOMO-LUMO gap is an indicator of the kinetic stability of the molecule. A smaller gap suggests higher reactivity. The nature of the frontier orbitals dictates the molecule's behavior in pericyclic reactions, such as cycloadditions. The high-lying HOMO makes the silene a good nucleophile, while the low-lying LUMO makes it a good electrophile, particularly at the silicon center.
Table 3: Frontier Orbital Characteristics
| Orbital | Primary Localization | Reactive Site for |
| HOMO | Si=C π-bond (larger on C) | Electrophiles |
| LUMO | Si=C π*-bond (larger on Si) | Nucleophiles |
Aromaticity and Anti-aromaticity in Silene Systems
While this compound itself is not an aromatic system, the concepts of aromaticity and anti-aromaticity are relevant to cyclic systems containing silenes. wikipedia.orgnih.govmasterorganicchemistry.comlibretexts.org Silabenzenes, for instance, are the silicon analogues of benzene. Computational studies on silabenzene predict it to be aromatic, albeit with a reduced aromatic character compared to benzene. This is due to the less effective overlap of the silicon p-orbitals in the π-system.
Conversely, silacyclobutadienes are examples of anti-aromatic silene systems. wikipedia.org These four-membered rings with alternating single and double bonds, including a Si=C bond, are predicted to be highly unstable, consistent with the principles of anti-aromaticity where a cyclic, planar, conjugated system with 4n π-electrons is destabilized. masterorganicchemistry.comyoutube.com These systems often distort from planarity to avoid the destabilizing effects of anti-aromaticity. wikipedia.org The study of such systems provides a deeper understanding of the electronic principles that govern stability and reactivity across a broad range of organosilicon compounds. nih.gov
Advanced Research Applications of Silenes in Chemical Synthesis
Utility in Selective Organic Transformations
The high reactivity of the silicon-carbon double bond in silenes, such as methylidene(diphenyl)silane, makes them valuable intermediates in selective organic transformations. Their utility stems from their ability to participate in a variety of pericyclic reactions and additions, often proceeding with high regio- and stereoselectivity.
Stereocontrolled Functionalization
While specific studies on the stereocontrolled functionalization of this compound are limited, research on related chiral silenes demonstrates the potential for high stereoselectivity in their reactions. For instance, the reaction of a chiral cyclic silene with polar molecules like hydrogen chloride results in a highly stereoselective addition to the Si=C bond, leading to the formation of two new stereocenters with remarkable control. nih.gov This suggests that by employing chiral auxiliaries or catalysts, it is possible to direct the approach of reagents to the prochiral faces of the Si=C bond in this compound, enabling the synthesis of enantiomerically enriched organosilicon compounds. The development of such stereoselective transformations is a key area of interest for the synthesis of complex chiral molecules. nih.govchemrxiv.org
The table below illustrates the concept of stereoselective addition to a chiral silene, which serves as a model for potential reactions with this compound.
| Reactant A | Reactant B | Product(s) | Stereoselectivity | Reference |
| Chiral Cyclic Silene | HCl | 1,2-addition product | Quantitative | nih.gov |
| Chiral Cyclic Silene | CO2 | Ring-opened product with a new stereocenter | Highly selective | nih.gov |
Synthesis of Complex Organic Scaffolds
The reactivity of silenes in cycloaddition reactions provides a powerful tool for the construction of complex organic scaffolds. Although direct examples involving this compound are not extensively documented, the behavior of related phenyl-substituted silenes in [4+2] cycloaddition reactions with dienes is known to produce silacyclohexene derivatives. google.com These cyclic structures can serve as versatile intermediates for further chemical transformations.
Furthermore, the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry and materials science, can be envisioned using silenes. nih.gov The reaction of silylenes, which can be precursors to or isomers of silenes, with various reagents can lead to the formation of silicon-centered spirocyclic compounds. nih.govrsc.orgmdpi.com For example, the reaction of a stable N-heterocyclic silylene with benzoylpyridine has been shown to produce a silicon-centered spirocyclic compound through the activation of the pyridine (B92270) ring. nih.gov These examples highlight the potential of using this compound in cycloaddition and other reactions to build intricate, three-dimensional molecular architectures that would be challenging to access through traditional synthetic routes. nih.govnih.govrsc.org
Role in Polymer Science and Materials Precursors
The ability of silenes to undergo polymerization and the subsequent conversion of the resulting polymers into ceramic materials make them interesting candidates for applications in polymer science and as materials precursors.
Preparation of Organosilicon Polymers
The polymerization of silenes can, in principle, lead to the formation of polycarbosilanes, which are polymers with a backbone consisting of alternating silicon and carbon atoms. For this compound, head-to-tail polymerization would result in the formation of poly(diphenylsilylenemethylene), a polymer with a unique combination of phenyl groups on the silicon atoms and a simple methylene (B1212753) linker. bg.ac.rsnih.gov
While the direct polymerization of this compound is not well-documented, the catalytic insertion polymerization of 1-methylsilene using a zirconium metallocene catalyst has been successfully demonstrated, yielding polyzirconocenecarbosilane (PZCS). researchgate.net This suggests that similar catalytic approaches could be developed for the polymerization of this compound. The properties of the resulting polymer, such as its molecular weight and solubility, would be highly dependent on the polymerization conditions and the nature of the catalyst used.
The table below summarizes a relevant example of silene polymerization.
| Monomer | Catalyst | Polymer | Key Finding | Reference |
| 1-Methylsilene | Zirconium Metallocene | Polyzirconocenecarbosilane (PZCS) | Successful catalytic insertion polymerization of a silene. | researchgate.net |
Precursors for Silicon-Containing Ceramics
Organosilicon polymers, particularly polycarbosilanes, are valuable precursors for the production of silicon carbide (SiC) ceramics through pyrolysis. researchgate.netdtic.mil The pyrolysis of poly(silylenemethylene), [SiH2CH2]n, has been shown to produce stoichiometric SiC in high yield. nih.gov The presence of phenyl groups in the polymer, as would be the case for poly(diphenylsilylenemethylene), can influence the pyrolysis process and the composition of the final ceramic material. researchgate.net
Upon heating under an inert atmosphere, the organic side groups are pyrolyzed, and the polymer backbone rearranges to form a ceramic material. The pyrolysis of phenyl- and methyl-substituted polysilsesquioxanes has been studied, revealing that the ratio of phenyl to methyl groups affects the polymer structure, rheology, ceramic composition, and char yield. researchgate.net Generally, higher phenyl content leads to increased carbon content in the resulting ceramic. The pyrolysis of such polymers often proceeds through the formation of silicon oxycarbides, which at higher temperatures can be converted to silicon carbide, amorphous silica, and graphitic carbon. researchgate.net Therefore, poly(diphenylsilylenemethylene) derived from this compound could serve as a precursor to silicon carbide-based materials with potentially interesting properties. google.com
The following table outlines the pyrolysis products of a related phenyl-containing organosilicon polymer.
| Polymer Precursor | Pyrolysis Temperature (°C) | Ceramic Products | Reference |
| Phenyl- and methyl-substituted polysilsesquioxanes | 1000 | Silicon oxycarbides, glassy carbon | researchgate.net |
| Phenyl- and methyl-substituted polysilsesquioxanes | 1200-1400 | Amorphous silica, amorphous Si-C, SiC crystallites, graphitic carbon | researchgate.net |
Catalytic Roles and Catalysis Development
The investigation of the catalytic potential of silenes is an emerging area of research. The unique electronic structure of the Si=C double bond, with its inherent polarity and the Lewis acidic character of the silicon atom, suggests that silenes could participate in catalytic cycles. nih.gov
Currently, there is a lack of direct experimental evidence for the catalytic activity of this compound. However, theoretical studies on related silicene structures have explored their potential as catalysts. For example, density functional theory (DFT) calculations on silicene biflakes have suggested their catalytic activity in the reduction of carbon dioxide. rsc.org These studies indicate that the silicene surface can adsorb and activate small molecules, facilitating their transformation into value-added products.
The Lewis acidity of the silicon atom in silenes is a key feature that could be exploited in catalysis. nih.govdoubtnut.com It is known that the reactivity of transient silenes is influenced by their complexation with Lewis basic solvents, which in turn affects their reaction rates with various nucleophiles. acs.org This interaction highlights the Lewis acidic nature of the silicon center. While this property has been primarily studied in the context of stoichiometric reactions, it forms the basis for designing potential catalytic cycles where the silene acts as a reusable Lewis acid catalyst. Further research, both computational and experimental, is needed to explore and develop the catalytic applications of this compound and other silenes.
Involvement in Hydrosilylation Catalysis
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, typically catalyzed by transition metal complexes, most notably those of platinum. evitachem.comrsc.org While various silanes, such as diphenylsilane (B1312307) (Ph₂SiH₂) and methyldiphenylsilane, are common reagents in these reactions, the direct catalytic role of this compound is not well-established in the scientific literature. organic-chemistry.orgchemicalbook.com
Catalytic cycles for hydrosilylation predominantly involve metal-hydride and metal-silyl intermediates. qualitas1998.net While highly reactive, transient silenes like this compound are known to react with a variety of nucleophiles, their specific involvement as a key intermediate or catalyst in mainstream hydrosilylation pathways has not been definitively documented in available research. acs.org The exploration of metal-free catalysis has shown that some main-group compounds can catalyze hydrosilylation, but specific examples detailing a mechanism involving this compound remain an area for future research.
Activation of Small Molecules
The polarized nature of the Si=C bond makes silenes potent agents for the activation of small, often inert, molecules. This reactivity has been a significant focus of main-group chemistry research, aiming to mimic the capabilities of transition metals using more earth-abundant elements. gelest.com The silicon atom in a silene acts as a Lewis acid, while the carbon atom acts as a Lewis base, enabling cooperative bond activation.
Research on stable, sterically hindered silenes has provided significant insight into these processes. For instance, a chiral cyclic silene was shown to react with several small molecules under mild conditions:
Carbon Dioxide (CO₂): This silene can cleave the CO₂ molecule, leading to the formation of a new stereocenter in a highly selective manner. The proposed mechanism involves an initial [2+2] cycloaddition of the CO₂ across the Si=C bond. gelest.com
Hydrogen Chloride (HCl): The same chiral silene undergoes a stereoselective addition of HCl across the silicon-carbon double bond, resulting in the highly selective formation of two new stereocenters. gelest.com
Sulfur (S₈): Reaction with elemental sulfur leads to the cleavage of the Si=C bond and the formation of a ring-opened product containing imine and silanethione functionalities. gelest.com
Theoretical studies have further explored the potential of silenes in small molecule activation. Density Functional Theory (DFT) calculations on substituted silenes indicate that reactions with molecules like ammonia (B1221849) (NH₃) and nitric oxide (NO) can form thermodynamically stable adducts, highlighting the untapped potential in this area. nih.gov The reactivity is highly dependent on the substituents on both the silicon and carbon atoms, which can modulate the polarity of the Si=C bond. nih.gov
| Reactant | Observed Reaction | Key Outcome |
|---|---|---|
| Carbon Dioxide (CO₂) | Cleavage of CO₂ | Formation of a new, highly selected stereocenter. |
| Hydrogen Chloride (HCl) | Stereoselective addition to Si=C bond | Formation of two stereocenters with full selectivity. |
| Elemental Sulfur (S₈) | Cleavage of Si=C bond and ring-opening | Formation of imine and silanethione groups. |
These findings underscore the principle that the fundamental reactivity of the Si=C bond in this compound allows it to be a candidate for small molecule activation, a field with significant implications for catalysis and sustainable chemistry.
Emerging Applications in Molecular Electronics
Molecular electronics aims to use single molecules or nanoscale assemblies as electronic components. libretexts.org The unique electronic and structural properties of organosilicon compounds have made them attractive candidates for this field. Research has particularly focused on the charge transport properties of molecules containing silicon-silicon or silicon-carbon single bonds, which can function as molecular wires. organic-chemistry.org
The potential application of molecules containing a silicon-carbon double bond, such as this compound, in molecular electronics is an emerging area of theoretical interest. The Si=C bond introduces a π-system, which is a fundamental feature of many electronically active organic molecules. wikipedia.orglumenlearning.com In conjugated systems, overlapping p-orbitals lead to the delocalization of electrons, which can lower the HOMO-LUMO gap and facilitate charge transport. libretexts.orglumenlearning.com
While π-conjugated systems containing Si=Si double bonds (disilenes) have been synthesized and studied for their electronic properties, nih.gov specific research detailing the integration of this compound or other silenes into molecular electronic devices is not yet prevalent. The high reactivity of transient silenes presents a significant challenge for their incorporation into stable electronic devices. Future research may focus on strategies to stabilize the Si=C bond within a larger conjugated framework to harness its unique electronic characteristics for applications in molecular-scale electronics.
Q & A
Basic: What are the established synthetic routes for Methylidene(diphenyl)silane, and how do reaction conditions influence purity?
This compound is typically synthesized via hydrosilylation or condensation reactions. For example, hydrolysis of organosilane precursors under acidic conditions (e.g., HCl/ethanol) yields silanol intermediates, which are subsequently dehydrated. Critical parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Pt) improve regioselectivity but may introduce metallic residues .
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance silane stability but slow reaction kinetics .
- Temperature control : Exothermic side reactions (e.g., oligomerization) require temperatures below 60°C for optimal monomeric product yields .
Data contradiction : While some protocols advocate for stoichiometric silane-to-substrate ratios, others report excess silane improves reproducibility despite increased byproduct formation .
Basic: What spectroscopic and crystallographic methods reliably characterize this compound?
- NMR : NMR is critical for confirming Si–C bonding (δ = −10 to −25 ppm for PhSiCH), while NMR identifies methylidene protons (δ = 4.5–5.5 ppm, split by coupling with Si) .
- XRD : Single-crystal X-ray diffraction resolves bond angles and distances (e.g., Si–C bond lengths ~1.87 Å), though air sensitivity complicates crystal growth .
- FTIR : Si–H stretching (2100–2200 cm) and C–H bending (1450–1500 cm^{-1) confirm functional group integrity .
Methodological gap : Discrepancies in crystallographic data arise from solvent inclusion or polymorphic variations, requiring rigorous R-factor validation .
Advanced: How do substituents on the phenyl rings alter the electronic and steric properties of this compound?
Electron-withdrawing groups (e.g., –NO) on phenyl rings increase Si electrophilicity, accelerating nucleophilic attack but destabilizing the methylidene moiety. Steric effects from ortho-substituents hinder π-orbital overlap, reducing reactivity in cycloaddition reactions. Computational studies (DFT) reveal:
- HOMO-LUMO gaps narrow with electron-deficient aryl groups, enhancing reactivity toward dienophiles .
- Steric maps using PM3 methods show >10% energy penalty for substituents larger than –Cl in ortho positions .
Contradiction : Experimental results for para-substituted derivatives diverge from DFT predictions, suggesting solvent or entropy effects are underestimated .
Advanced: What mechanistic pathways explain the thermal degradation of this compound?
Degradation occurs via:
Radical pathways : Homolytic Si–C cleavage under inert atmospheres (T > 150°C), detected via EPR spectroscopy of silyl radical intermediates .
Hydrolytic pathways : Moisture-induced Si–O–Si network formation, validated by TGA mass loss (~20% at 80°C/60% RH) .
Oxidative pathways : Reaction with O forms siloxanes and carbonyl byproducts, with activation energy ~50 kJ/mol (DSC) .
Data limitation : Competing pathways complicate kinetic modeling; in situ FTIR or MS is recommended for real-time analysis .
Advanced: How does this compound perform as a cross-linking agent in hybrid polymer systems?
In epoxy-silane composites, methylidene groups enable covalent bonding with organic matrices, improving interfacial adhesion. Key findings:
- Shear strength : 15–20 MPa in ceramic-polymer joints, outperforming non-silane controls by 40% .
- Hydrolysis resistance : Cross-linked networks reduce water uptake by 30% compared to monomeric silanes (contact angle >80°) .
Contradiction : Optimal silane concentration varies between studies (1–5 vol.%), influenced by substrate porosity and curing protocols .
Basic: What precautions are necessary for handling this compound in air-sensitive syntheses?
- Storage : Under N or Ar in flame-sealed ampoules with molecular sieves to scavenge moisture .
- Purification : Distillation under reduced pressure (BP ~120°C/0.1 mmHg) minimizes oligomer content .
- Quenching : Excess methanol neutralizes residual silane, preventing uncontrolled polymerization .
Advanced: Can ab initio methods predict the regioselectivity of this compound in [2+2] cycloadditions?
DFT studies (B3LYP/6-31G*) show that frontier orbital interactions favor exocyclic bond participation over aryl-Si bonds. However, experimental results with furan derivatives contradict theoretical models, suggesting:
- Solvent polarity modulates transition-state geometries .
- Steric effects from diphenyl groups override electronic preferences .
Recommendation : Hybrid QM/MM approaches incorporating solvent dynamics improve predictive accuracy .
Basic: How do hydrolysis conditions affect the stability of this compound in aqueous media?
- pH dependence : Hydrolysis rates peak at pH 4–5 (first-order kinetics, ), aligning with silanol pKa values .
- Temperature : Arrhenius plots reveal , indicating moderate thermal sensitivity .
Mitigation : Buffered solutions (pH 7.4) and low temperatures (4°C) extend half-life to >48 hours .
Advanced: What role does this compound play in interfacial engineering of semiconductor devices?
As a dielectric layer precursor, it forms ultrathin SiOC films via CVD. Key metrics:
- Dielectric constant : (vs. SiO ), reducing parasitic capacitance .
- Adhesion : AFM studies show 50% lower delamination rates compared to alkylsilanes .
Challenge : Carbon incorporation increases leakage currents, requiring post-deposition O plasma treatment .
Advanced: How do isotopic labeling studies (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) clarify the reaction dynamics of this compound?
- NMR : Tracks methylidene migration in silyl ethers, confirming intramolecular 1,2-shifts over intermolecular pathways .
- Deuterium labeling : Kinetic isotope effects () support rate-determining proton transfer in acid-catalyzed hydrolysis .
Limitation : Isotopic scrambling in protic solvents complicates mechanistic interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
